

A Comprehensive Technical Guide to Bismuth Succinate

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Compound of Interest

Compound Name: *BISMUTH SUCCINATE*

Cat. No.: *B578273*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of **bismuth succinate**, focusing on its chemical identity, properties, synthesis, and biological significance. The information is structured to be a valuable resource for professionals in research and drug development, presenting data in a clear and accessible format.

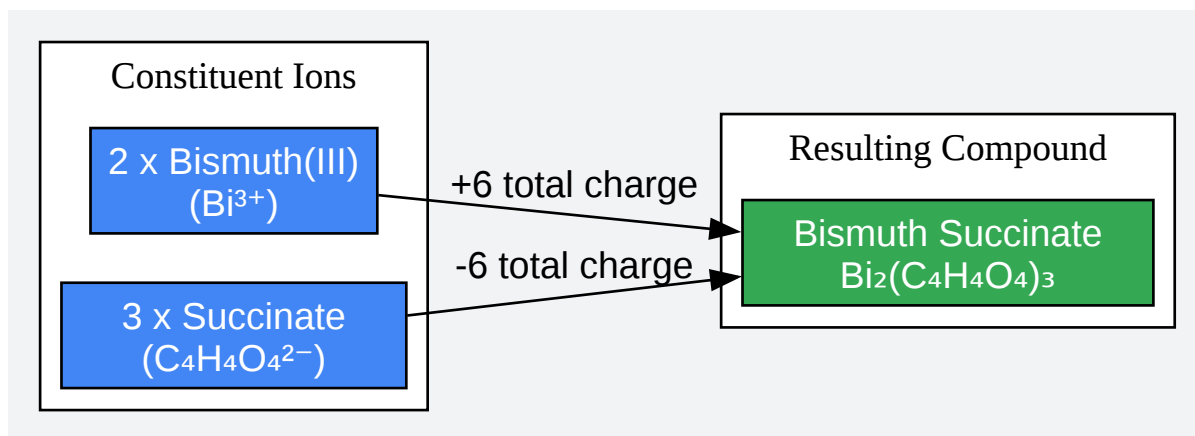
Chemical Identity and IUPAC Nomenclature

Bismuth succinate is an inorganic salt consisting of bismuth(III) cations (Bi^{3+}) and succinate anions. Succinic acid is a dicarboxylic acid, and its corresponding anion, succinate, has a charge of -2. To achieve a charge-neutral compound, two bismuth(III) cations bond with three succinate anions.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dibismuth tris(butanedioate).^[1] The term "butanedioate" is the formal IUPAC term for the succinate ligand. The compound is also commonly referred to as Bismuth(III) succinate.

- Molecular Formula: $\text{C}_{12}\text{H}_{12}\text{Bi}_2\text{O}_{12}$ or $\text{Bi}_2(\text{C}_4\text{H}_4\text{O}_4)_3$ ^{[1][2]}
- CAS Number: 139-16-2^{[1][2]}

The relationship between the constituent ions and the final neutral compound can be visualized as a logical flow.



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Caption: Formation of neutral **Bismuth Succinate** from its constituent ions.

Physicochemical Properties

A summary of the key physicochemical properties of **bismuth succinate** is provided below. These properties are essential for applications in drug formulation and development.

Property	Value	Reference
Molecular Weight	766.18 g/mol	[1][3]
Exact Mass	765.99367 Da	[1]
Appearance	White powder	[4] (by analogy)
Solubility	Insoluble in water and alcohol	[4] (by analogy)

Synthesis and Experimental Protocols

Bismuth succinate can be synthesized through the reaction of a soluble bismuth salt, such as bismuth(III) nitrate, with succinic acid or a soluble succinate salt in an aqueous solution. A generalized experimental protocol is detailed below.

Objective: To synthesize **bismuth succinate** via precipitation reaction.

Materials:

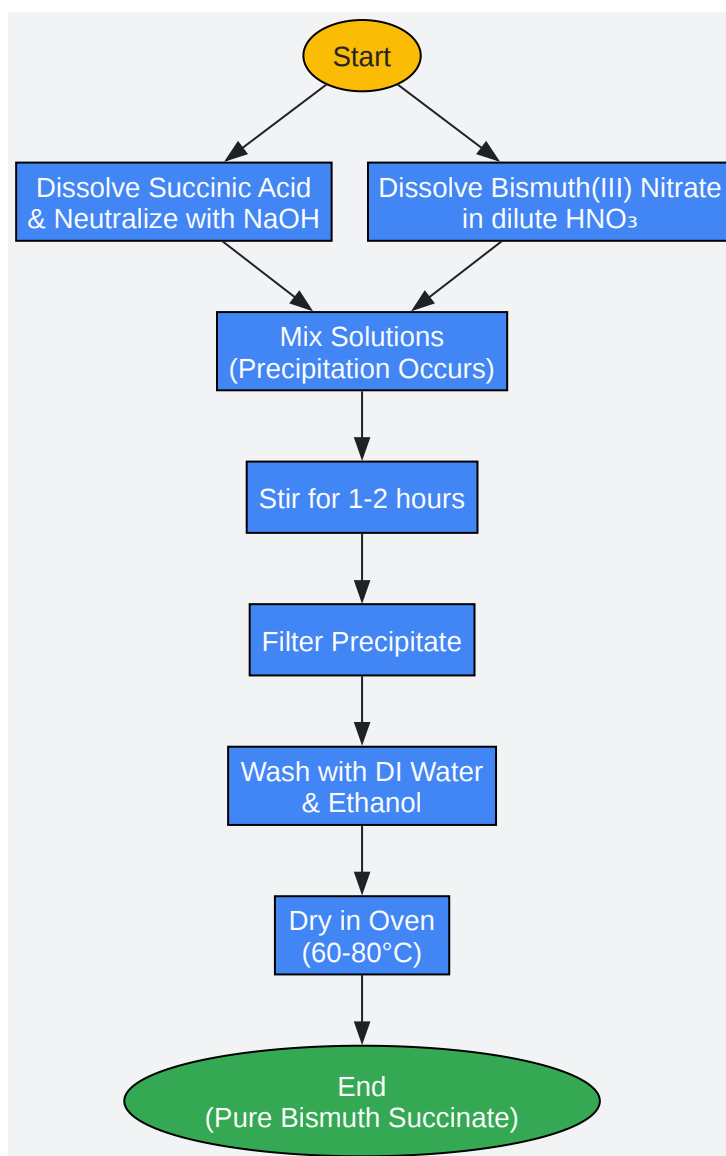
- Bismuth(III) nitrate pentahydrate ($\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$)
- Succinic acid ($\text{C}_4\text{H}_6\text{O}_4$)
- Sodium hydroxide (NaOH)
- Deionized water
- Beakers, magnetic stirrer, filtration apparatus, drying oven

Protocol:

- Preparation of Sodium Succinate Solution:
 - Dissolve a stoichiometric amount of succinic acid in deionized water.
 - Slowly add a 2M sodium hydroxide solution while stirring until the succinic acid is fully neutralized to form sodium succinate (target pH ~7.0).
- Preparation of Bismuth Nitrate Solution:
 - In a separate beaker, dissolve bismuth(III) nitrate pentahydrate in a minimal amount of dilute nitric acid to prevent hydrolysis, followed by dilution with deionized water.
- Reaction:
 - Slowly add the bismuth nitrate solution to the sodium succinate solution under constant stirring.
 - A white precipitate of **bismuth succinate** will form immediately.
- Isolation and Purification:
 - Continue stirring the mixture for 1-2 hours to ensure the completion of the reaction.
 - Collect the precipitate by vacuum filtration.
 - Wash the precipitate several times with deionized water to remove any unreacted starting materials and soluble byproducts.

- Wash the precipitate with ethanol to facilitate drying.
- Drying:
 - Dry the purified **bismuth succinate** in a drying oven at 60-80°C until a constant weight is achieved.

The workflow for this synthesis process is illustrated in the following diagram.



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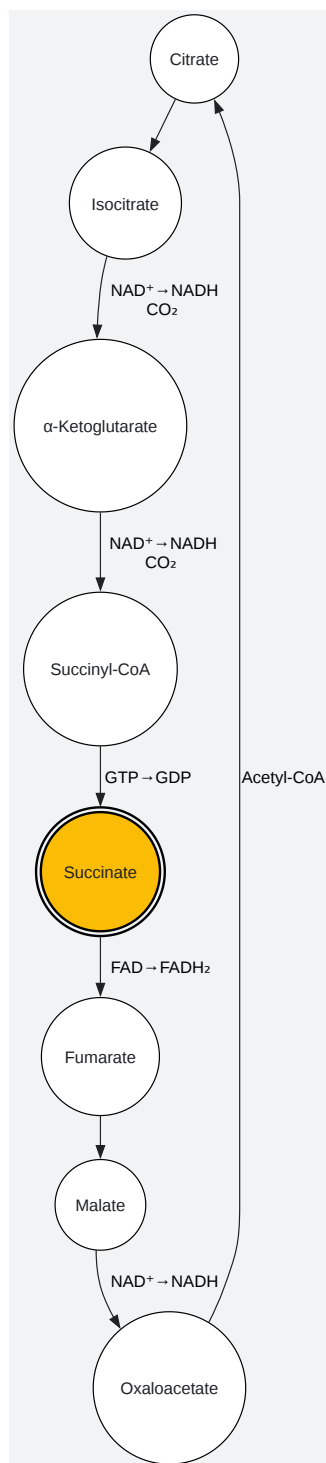
Caption: Experimental workflow for the synthesis of **Bismuth Succinate**.

Biological and Pharmacological Context

Bismuth compounds have a long history of use in medicine, primarily for gastrointestinal disorders.^[5] They are known to possess antacid, anti-inflammatory, and antimicrobial properties.^{[4][5]} The bactericidal activity of bismuth salts is particularly notable against *Helicobacter pylori*, a bacterium linked to gastritis and peptic ulcers.^[5]

The succinate component of the molecule is a critical intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production in aerobic organisms. While **bismuth succinate** itself is not directly involved in this cycle, understanding the role of succinate provides important metabolic context.

The diagram below outlines the position of succinate within the citric acid cycle.



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Caption: Succinate as a key intermediate in the Citric Acid Cycle.

The therapeutic action of bismuth compounds is believed to involve multiple mechanisms, including the inhibition of bacterial enzymes and cell wall synthesis, and interference with

bacterial adhesion to gastric mucosa.[6] When administered, **bismuth succinate** would dissociate, allowing the Bi^{3+} ion to exert its pharmacological effects.

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